1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Physicochemical Property Lipophilicity Drug Design

1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1258651-06-7) is a heterocyclic small molecule (C14H11FN2O, MW 242.25 g/mol) based on a 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, featuring a 2-fluorobenzyl substituent at the N1 position. This scaffold is a key intermediate in the synthesis of inhibitors targeting the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRD-t) and the E3 ubiquitin ligase CBL-B, both of which are high-value targets in oncology and immuno-oncology drug discovery.

Molecular Formula C14H11FN2O
Molecular Weight 242.25 g/mol
CAS No. 1258651-06-7
Cat. No. B1532659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
CAS1258651-06-7
Molecular FormulaC14H11FN2O
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F
InChIInChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18)
InChIKeyZIJSPBXTNIJWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1258651-06-7): A Core Scaffold for BET and CBL-B Inhibitor Research


1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1258651-06-7) is a heterocyclic small molecule (C14H11FN2O, MW 242.25 g/mol) based on a 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, featuring a 2-fluorobenzyl substituent at the N1 position [1]. This scaffold is a key intermediate in the synthesis of inhibitors targeting the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRD-t) [2] and the E3 ubiquitin ligase CBL-B, both of which are high-value targets in oncology and immuno-oncology drug discovery [3]. Commercially, it is supplied as a research-grade building block with a typical purity of 95% [1].

Why 1-[(2-Fluorophenyl)methyl]-pyrrolo[2,3-c]pyridin-7-one Cannot Be Casually Substituted: Physicochemical and Pharmacophoric Consequences of N1-Substitution


In the pyrrolo[2,3-c]pyridin-7-one chemotype, the N1 substituent is a critical pharmacophoric element for target engagement. While the non-fluorinated 1-benzyl analog (CAS 60290-20-2) is a common alternative building block, the simple bioisosteric replacement of hydrogen with fluorine on the benzyl ring introduces measurable alterations in lipophilicity that can significantly impact downstream molecular properties. The target compound exhibits a higher calculated LogP (2.41) compared to its non-fluorinated congener (2.27), a difference that can influence binding kinetics and pharmacokinetic profiles of final drug candidates [1]. Furthermore, patent literature explicitly identifies 2-fluorobenzyl as a preferred 'lipophilic substituent' for achieving high potency in related triazolopyridazine BET inhibitor series, suggesting a general pharmacophoric advantage for this motif that is lost with a simple benzyl group [2]. Therefore, substituting the target compound with its non-fluorinated analog in a synthetic sequence will produce a final compound with a distinct, and potentially inferior, pharmacological profile.

Quantitative Differentiation Guide for 1-[(2-Fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Against Its Closest Analogs


Enhanced Lipophilicity: LogP Comparison with the 1-Benzyl Analog

The 2-fluorobenzyl substituent on the target compound confers a higher calculated partition coefficient (LogP) compared to the direct non-fluorinated 1-benzyl analog (CAS 60290-20-2). This is a key differentiator for procurement when designing CNS-penetrant or highly lipophilic candidates [1].

Physicochemical Property Lipophilicity Drug Design

Validated Pharmacophoric Motif: 2-Fluorobenzyl as a Preferred Group for BET Inhibition

A review of BRD4 inhibitor development explicitly notes that compounds bearing the 2-fluorobenzyl substituent were among the most active in a related triazolopyridazine series, establishing this motif as a privileged structure for BET bromodomain engagement [1]. While the target compound itself is a precursor, it carries this validated pharmacophoric element.

Bromodomain Inhibitor BRD4 Structure-Activity Relationship

Core Scaffold Versatility: A Validated Intermediate for Both BET and CBL-B Pathways

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core is a versatile scaffold with proven utility across two high-interest target classes. It is explicitly claimed in patents for BET protein inhibitors (WO2015164480A1) [1] and CBL-B E3 ligase inhibitors (WO2024105563A1 from Pfizer) [2]. The target compound, with its N1-2-fluorobenzyl substituent already in place, serves as a direct gateway intermediate for exploring both pathways, unlike simpler N1-methyl or N1-H analogs which lack the aryl ring required for key hydrophobic interactions.

Multi-Target Intermediate Immuno-Oncology Epigenetics

High-Value Application Scenarios for 1-[(2-Fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Based on Quantitative Evidence


Lead Optimization of BET Bromodomain Inhibitors Requiring Enhanced Lipophilicity

In a BRD4 inhibitor program where the 1-benzyl lead compound (LogP 2.27) shows insufficient cellular permeability, the target compound (LogP 2.41) can be utilized as a direct replacement building block. The ΔLogP of +0.14 provides a quantifiable step increase in lipophilicity [1], a strategy validated by literature identifying 2-fluorobenzyl as a potency-enhancing motif in BET inhibitors [2].

Parallel Exploration of Epigenetic and Immuno-Oncology Targets from a Single Intermediate

A medicinal chemistry group aiming to build a diversified library can procure this compound as a common late-stage intermediate. It can be divergently functionalized to generate both BET inhibitor candidates (via C4 arylation, as per WO2015164480A1) and CBL-B inhibitor candidates (via further N6 and C4 modifications, as per WO2024105563A1), maximizing the return on procurement and synthetic effort [3][4].

Structure-Activity Relationship (SAR) Studies on the N1 Pharmacophore

For a systematic SAR campaign aimed at understanding the optimal N1 substituent for a novel pyrrolo[2,3-c]pyridin-7-one series, this compound serves as the essential '2-fluorobenzyl' probe. Its procurement alongside the non-fluorinated 1-benzyl analog (LogP 2.27), the 1-methyl analog, and other N1 variants allows for the deconvolution of electronic and lipophilic effects at this critical vector [1].

Quote Request

Request a Quote for 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.